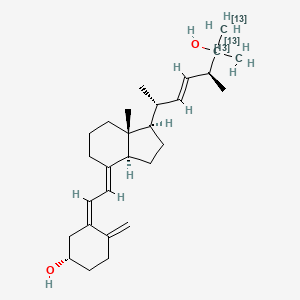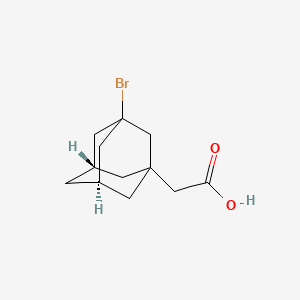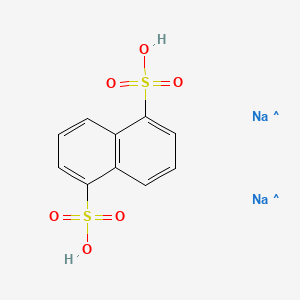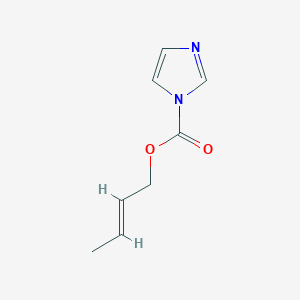
Ibuprofen-13C,d3
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ibuprofen-13C,d3 is a labeled form of ibuprofen, where the carbon-13 isotope and deuterium (hydrogen-2) are incorporated into the ibuprofen molecule. This compound is primarily used in scientific research as a tracer for studying the pharmacokinetics and metabolic pathways of ibuprofen. Ibuprofen itself is a widely used non-steroidal anti-inflammatory drug (NSAID) that inhibits cyclooxygenase enzymes (COX-1 and COX-2), reducing inflammation, pain, and fever .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ibuprofen-13C,d3 involves the incorporation of carbon-13 and deuterium into the ibuprofen molecule. The general synthetic route includes the following steps:
Starting Material: The synthesis begins with a precursor molecule that contains the desired isotopes.
Incorporation of Isotopes: The carbon-13 isotope is introduced into the molecule through a chemical reaction that replaces a carbon atom with a carbon-13 atom. Similarly, deuterium is introduced by replacing hydrogen atoms with deuterium atoms.
Final Product Formation: The labeled precursor is then subjected to further chemical reactions to form the final product, this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Synthesis: Large quantities of the precursor molecules are synthesized with the desired isotopes.
Purification: The final product is purified using techniques such as chromatography to ensure high purity and isotopic labeling.
Quality Control: Rigorous quality control measures are implemented to ensure the consistency and accuracy of the isotopic labeling.
Chemical Reactions Analysis
Types of Reactions
Ibuprofen-13C,d3 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol group.
Substitution: Substitution reactions can replace specific atoms or groups within the molecule with other atoms or groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Substitution reactions often involve reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide, amines).
Major Products Formed
The major products formed from these reactions include:
Oxidation: Carboxylic acids and ketones.
Reduction: Alcohols and alkanes.
Substitution: Various substituted derivatives of ibuprofen.
Scientific Research Applications
Ibuprofen-13C,d3 has a wide range of scientific research applications, including:
Pharmacokinetics: Used as a tracer to study the absorption, distribution, metabolism, and excretion of ibuprofen in the body.
Metabolic Pathways: Helps in identifying and quantifying metabolic pathways and intermediates.
Drug Development: Used in the development of new drugs by studying the interaction of ibuprofen with other compounds.
Biological Studies: Employed in biological studies to understand the effects of ibuprofen on various biological systems.
Industrial Applications: Used in the quality control and validation of ibuprofen production processes.
Mechanism of Action
Ibuprofen-13C,d3 exerts its effects through the same mechanism as ibuprofen. It inhibits the cyclooxygenase enzymes (COX-1 and COX-2), which are involved in the synthesis of prostaglandins. Prostaglandins are mediators of inflammation, pain, and fever. By inhibiting these enzymes, ibuprofen reduces the production of prostaglandins, thereby alleviating inflammation, pain, and fever .
Comparison with Similar Compounds
Similar Compounds
Ibuprofen: The non-labeled form of ibuprofen.
Naproxen: Another NSAID with similar anti-inflammatory and analgesic properties.
Ketoprofen: An NSAID used for pain relief and inflammation reduction.
Flurbiprofen: An NSAID used for treating arthritis and other inflammatory conditions.
Uniqueness of Ibuprofen-13C,d3
This compound is unique due to its isotopic labeling, which allows for precise tracking and quantification in scientific studies. This makes it an invaluable tool for pharmacokinetic and metabolic research, providing insights that are not possible with non-labeled compounds .
Properties
CAS No. |
1261394-40-4 |
|---|---|
Molecular Formula |
C13H18O2 |
Molecular Weight |
210.29 g/mol |
IUPAC Name |
3,3,3-trideuterio-2-[4-(2-methylpropyl)phenyl](313C)propanoic acid |
InChI |
InChI=1S/C13H18O2/c1-9(2)8-11-4-6-12(7-5-11)10(3)13(14)15/h4-7,9-10H,8H2,1-3H3,(H,14,15)/i3+1D3 |
InChI Key |
HEFNNWSXXWATRW-LBDFIVMYSA-N |
Isomeric SMILES |
[2H][13C]([2H])([2H])C(C1=CC=C(C=C1)CC(C)C)C(=O)O |
Canonical SMILES |
CC(C)CC1=CC=C(C=C1)C(C)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3-(4-butoxyphenyl)-N'-[(E)-(4-methylphenyl)methylidene]-1H-pyrazole-5-carbohydrazide](/img/structure/B12055313.png)


![2-Oxo-2-phenylethyl 8-methyl-2-[4-(4-pentylcyclohexyl)phenyl]quinoline-4-carboxylate](/img/structure/B12055329.png)




![N'-[(E)-(5-bromo-2-hydroxyphenyl)methylidene]-3-[4-(2-phenylethoxy)phenyl]-1H-pyrazole-5-carbohydrazide](/img/structure/B12055346.png)
![6-Amino-4-(1,3-benzodioxol-5-yl)-1,3-diphenyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B12055353.png)

![1,10-dimethoxy-6-methyl-5,6,6a,7-tetrahydro-4H-dibenzo[de,g]quinoline-2,9-diol;hydrochloride](/img/structure/B12055360.png)

